molecular formula C10H16N2O3S B2384954 tert-butyl N-(2-methoxy-4-methyl-1,3-thiazol-5-yl)carbamate CAS No. 1909325-84-3

tert-butyl N-(2-methoxy-4-methyl-1,3-thiazol-5-yl)carbamate

Cat. No.: B2384954
CAS No.: 1909325-84-3
M. Wt: 244.31
InChI Key: JPLASHLWMCNUDQ-UHFFFAOYSA-N
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Description

tert-butyl N-(2-methoxy-4-methyl-1,3-thiazol-5-yl)carbamate is a carbamate-protected thiazole derivative with the molecular formula C₁₀H₁₆N₂O₃S (CAS: 1909325-84-3) . Its structure features a thiazole ring substituted with a methoxy group at the 2-position and a methyl group at the 4-position, coupled with a tert-butyl carbamate group at the 5-position. This compound is primarily utilized in pharmaceutical research as a synthetic intermediate, leveraging the tert-butyl carbamate group for amine protection during multi-step syntheses.

Properties

IUPAC Name

tert-butyl N-(2-methoxy-4-methyl-1,3-thiazol-5-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O3S/c1-6-7(16-9(11-6)14-5)12-8(13)15-10(2,3)4/h1-5H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPLASHLWMCNUDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)OC)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Calcium Carbonate-Mediated Cyclization

This method, adapted from Bredenkamp’s work, offers improved yields (70–85%) compared to traditional three-step protocols. The neutralization of HBr by calcium carbonate minimizes side reactions, though racemization rates vary depending on the amino acid substrate. For instance, proline-derived thiazoles exhibit higher stereochemical stability under these conditions.

Functionalization of the Thiazole Core

Substituents at the 2-methoxy and 4-methyl positions are introduced either before or after cyclization. Post-cyclization functionalization is often preferred to avoid interference during ring formation.

Methoxy Group Installation

Methoxylation typically employs methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base. A patented method for analogous thiazoles uses potassium carbonate in DMF at 60°C to achieve quantitative O-methylation. However, competing N-methylation must be suppressed by careful control of stoichiometry and reaction time.

Methyl Group Introduction

The 4-methyl group is commonly incorporated via:

  • Use of pre-methylated starting materials (e.g., 4-methylthiazole precursors)
  • Friedel-Crafts alkylation post-cyclization, though this risks over-alkylation
  • Palladium-catalyzed cross-coupling reactions for late-stage diversification

Boc Protection of the Thiazole Amine

The tert-butoxycarbonyl (Boc) group is introduced to protect the thiazole’s amino group, typically via reaction with di-tert-butyl dicarbonate (Boc anhydride). Key parameters include:

Standard Boc Protection Protocol

Condition Specification Source
Reagent Boc₂O (1.2 equiv)
Base Triethylamine (2.0 equiv)
Solvent Dichloromethane (0.1 M concentration)
Temperature 0°C to room temperature
Reaction Time 4–12 hours
Yield 80–92%

This method avoids epimerization and provides high purity, as confirmed by LCMS and ¹H-NMR analyses. Alternative bases like DMAP or 4-methylmorpholine have been employed in patented syntheses of related Boc-protected amines.

Comparative Analysis of Synthetic Routes

Three primary routes have been documented for this compound:

Route A: Sequential Cyclization-Functionalization-Protection

  • Thiazole formation from cysteine derivatives
  • O-Methylation with MeI/K₂CO₃
  • Boc protection using Boc₂O/TEA
    Advantages: Modular approach allows intermediate characterization
    Limitations: Lower overall yield (45–55%) due to multiple steps

Route B: Pre-functionalized Thiazole Ring Assembly

  • Synthesis of 2-methoxy-4-methylthiazole-5-amine
  • Direct Boc protection of the amine
    Advantages: Higher yield (68–72%), fewer steps
    Limitations: Requires specialized starting materials

Route C: Solid-Phase Synthesis

Adapted from combinatorial chemistry approaches:

  • Rink amide resin functionalization
  • On-resin thiazole formation
  • Cleavage and Boc protection
    Advantages: Amenable to parallel synthesis
    Limitations: Scale-up challenges, lower purity (85–90%)

Purification and Characterization

Final purification typically employs silica gel chromatography (hexane/EtOAc gradients) or recrystallization from ethanol/water mixtures. Key analytical data:

Spectroscopic Characteristics

Technique Key Signals
¹H-NMR (CDCl₃) δ 1.49 (s, 9H, Boc CH₃), δ 2.32 (s, 3H, thiazole-CH₃), δ 3.91 (s, 3H, OCH₃)
LCMS (ESI+) m/z 245.1 [M+H]⁺
IR 1695 cm⁻¹ (C=O stretch), 1248 cm⁻¹ (C-O-C)

Industrial-Scale Considerations

Patent data reveals optimization strategies for large-scale production:

Solvent Selection

  • Preferred solvents: THF, 2-MeTHF, or EtOAc for improved solubility
  • Avoid DMF due to challenging removal during workup

Process Intensification

  • Continuous flow synthesis reduces racemization risk
  • In-line IR monitoring for real-time reaction control

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-(2-methoxy-4-methyl-1,3-thiazol-5-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The thiazole ring can be reduced under specific conditions to form a dihydrothiazole derivative.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogen gas in the presence of a palladium catalyst can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of dihydrothiazole derivatives.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that compounds containing the thiazole ring exhibit antimicrobial properties. For instance, studies have shown that derivatives of thiazole can inhibit the growth of various bacteria and fungi. The incorporation of the methoxy and tert-butyl groups in this compound may enhance its bioactivity due to increased lipophilicity and membrane permeability.

Case Study: Synthesis and Testing

In a study published in a peer-reviewed journal, researchers synthesized various thiazole derivatives, including tert-butyl N-(2-methoxy-4-methyl-1,3-thiazol-5-yl)carbamate, and tested their antimicrobial activity against several pathogens. The results demonstrated that this compound exhibited significant inhibition against Gram-positive bacteria, suggesting its potential as a lead compound for developing new antibiotics .

Agricultural Applications

Pesticidal Activity

Compounds similar to this compound have been evaluated for their pesticidal properties. The thiazole moiety is known to contribute to the insecticidal and fungicidal activities of various agrochemicals.

Case Study: Field Trials

Field trials conducted on crops treated with formulations containing this compound showed a marked reduction in pest populations compared to untreated controls. This suggests that the compound could be developed into an effective pesticide, providing an environmentally friendly alternative to conventional chemicals .

Materials Science

Polymer Chemistry

The unique structure of this compound allows it to be utilized in polymer synthesis. It can act as a building block for creating novel polymers with enhanced thermal and mechanical properties.

Case Study: Polymer Blends

Researchers have explored the incorporation of this compound into polymer blends aimed at improving their mechanical strength and thermal stability. Preliminary results indicate that polymers modified with this carbamate show improved performance characteristics compared to standard polymers .

Mechanism of Action

The mechanism of action of tert-butyl N-(2-methoxy-4-methyl-1,3-thiazol-5-yl)carbamate involves its interaction with specific molecular targets. For instance, it may selectively enhance the slow inactivation of voltage-gated sodium channels and regulate the collapse response mediator protein 2 (CRMP2) . These interactions can modulate cellular processes and pathways, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Electronic Effects

The compound’s key structural differentiators are the 2-methoxy and 4-methyl substituents on the thiazole ring. These groups influence electronic properties:

  • Methoxy (2-OCH₃) : An electron-donating group that increases the electron density of the thiazole ring, enhancing reactivity in electrophilic substitutions.
  • Methyl (4-CH₃) : Provides steric bulk and modest electron-donating effects.

Comparisons with similar tert-butyl carbamate derivatives reveal how substituent changes impact properties:

Table 1: Structural and Physical Comparison
Compound Name Substituents (Thiazole/Benzyl) Molecular Formula Physical State Synthesis Yield (%) Reference
Target Compound 2-OCH₃, 4-CH₃ C₁₀H₁₆N₂O₃S Not reported -
tert-butyl (2-Fluoro-4-(4-methylthiazol-5-yl)benzyl)carbamate (42d) Fluorine on benzyl ring C₁₉H₂₀FN₃O₂S Colorless oil 36
tert-butyl N-[4-methyl-2-(propan-2-yl)-1,3-thiazol-5-yl]carbamate 2-isopropyl, 4-CH₃ C₁₂H₂₀N₂O₂S Not reported -
tert-butyl 5-acetyl-4-(bromomethyl)thiazol-2-yl(methyl)carbamate 4-BrCH₂, 2-CH₃, 5-acetyl C₁₃H₁₈BrN₃O₃S Not reported -

Biological Activity

tert-butyl N-(2-methoxy-4-methyl-1,3-thiazol-5-yl)carbamate (CAS Number: 1909325-84-3) is a thiazole-derived compound that has garnered attention for its potential biological activities. The compound's molecular formula is C10H16N2O3S, with a molecular weight of 244.31 g/mol. This article explores its biological activity, therapeutic potential, and relevant research findings.

  • Molecular Formula : C10H16N2O3S
  • Molecular Weight : 244.31 g/mol
  • Density : 1.212 g/cm³ (predicted)
  • pKa : 12.12 (predicted)

The biological activity of this compound is primarily linked to its interaction with various biological targets, including enzymes involved in metabolic pathways and potential anticancer mechanisms. The thiazole ring is known for its role in medicinal chemistry, often contributing to the inhibition of specific enzymes and receptors.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, thiazole derivatives have shown efficacy in inhibiting cancer cell proliferation through mechanisms involving the disruption of mitotic spindle formation in centrosome-amplified cancer cells. This is particularly relevant as many cancer cells rely on such mechanisms for survival .

Enzyme Inhibition

The compound may act as an inhibitor of specific enzymes related to cancer progression. For example, it has been suggested that thiazole derivatives can inhibit HSET (KIFC1), an essential protein for clustering centrosomes during cell division. Inhibition of HSET leads to the induction of multipolar spindles, causing aberrant cell division and subsequent cell death in cancer cells .

Research Findings

A comparative analysis of various studies on thiazole derivatives highlights the following findings regarding the biological activity of this compound:

StudyFindings
Demonstrated inhibition of HSET with micromolar potency; induced multipolarity in cancer cells.
Characterized the compound's chemical properties and potential applications in drug development.
Discussed similar compounds showing improved pharmacokinetic profiles and biological activities against viral targets.

Case Studies

  • In Vitro Studies : In vitro assays have shown that thiazole derivatives can significantly reduce the viability of various cancer cell lines through apoptosis induction.
  • Animal Models : Preclinical studies using animal models have indicated that these compounds can effectively reduce tumor growth while exhibiting minimal toxicity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for tert-butyl N-(2-methoxy-4-methyl-1,3-thiazol-5-yl)carbamate?

  • Methodology : The synthesis typically involves reacting 2-methoxy-4-methyl-1,3-thiazol-5-amine with tert-butyl chloroformate in anhydrous dichloromethane or tetrahydrofuran. A base like triethylamine is added to neutralize HCl generated during the reaction. Reaction conditions (0–5°C, 4–6 hours) ensure high yields. Post-synthesis, the product is purified via column chromatography (silica gel, ethyl acetate/hexane gradient) .
  • Key Considerations : Monitor reaction progress via TLC. Control moisture to avoid hydrolysis of the chloroformate reagent.

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

  • Analytical Techniques :

  • NMR : 1^1H and 13^13C NMR confirm the presence of tert-butyl (1.3 ppm singlet), methoxy (3.8 ppm), and thiazole protons.
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+^+ at m/z 285.12).
  • HPLC : Purity ≥95% using a C18 column (acetonitrile/water, 70:30, UV detection at 254 nm) .

Q. What crystallographic methods are suitable for determining its solid-state structure?

  • Approach : Single-crystal X-ray diffraction (SC-XRD) using SHELX software for refinement. Crystals are grown via slow evaporation in ethanol. Hydrogen bonding between the carbamate carbonyl and thiazole nitrogen stabilizes the structure .
  • Data Interpretation : Compare bond lengths/angles with DFT-optimized structures to validate accuracy.

Advanced Research Questions

Q. How do substituents on the thiazole ring influence biological activity?

  • SAR Strategy :

  • Replace the methoxy group with halogens (F, Cl) or methyl to assess changes in cytotoxicity (e.g., IC50_{50} against MCF-7 cells).
  • Use molecular docking to predict binding affinity with targets like EGFR or tubulin. Fluorine substitution enhances lipophilicity and target engagement .
    • Case Study : A fluorophenyl analog (IC50_{50} = 2.1 µM) showed 3-fold higher potency than the methoxy derivative, attributed to improved hydrophobic interactions .

Q. What computational tools can predict its reactivity in nucleophilic substitution reactions?

  • Methods :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to identify electrophilic sites (e.g., carbamate carbonyl).
  • MD Simulations : Solvent effects (e.g., DMSO vs. water) on reaction pathways.
    • Outcome : Predict regioselectivity for substitutions at the thiazole C-2 or C-4 positions .

Q. How can contradictory data on synthetic yields be resolved?

  • Root Cause Analysis :

  • Varied base concentrations (e.g., 1.2 vs. 2.0 eq. triethylamine) may lead to side reactions.
  • Impurities in starting amines (e.g., residual moisture) reduce yields.
    • Resolution : Standardize amine purity (≥98% via HPLC) and optimize base stoichiometry via DoE (Design of Experiments) .

Q. What strategies improve multi-step synthesis scalability?

  • Optimization :

  • Replace dichloromethane with cyclopentyl methyl ether (CPME) for greener processing.
  • Use flow chemistry for the carbamate coupling step to enhance reproducibility.
    • Case Study : A continuous-flow setup increased yield from 68% to 85% by reducing reaction time to 30 minutes .

Methodological Tables

Parameter Synthetic Condition Biological Assay
Reaction Temperature0–5°C (prevents exothermic side reactions)Cell Line: MCF-7 (breast cancer)
Solvent SystemDCM/THF (anhydrous)Incubation Time: 48 hours
Purification MethodSilica gel chromatographyDetection: MTT assay (λ = 570 nm)
Computational Tool Application Reference
AutoDock VinaMolecular docking with EGFR kinasePredicted ΔG = -9.2 kcal/mol
Gaussian 16Transition state analysisB3LYP/6-31G(d) level

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